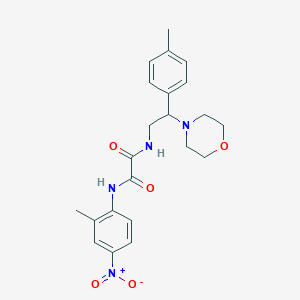

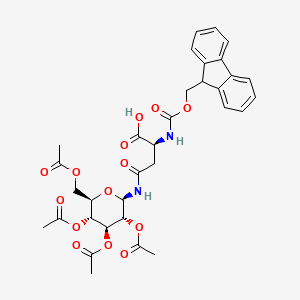

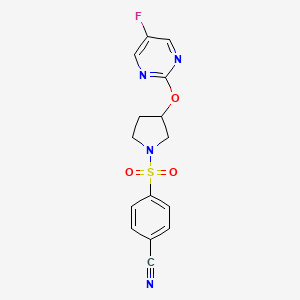

N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a derivative of pyrazole and benzylamine, and its synthesis method involves several steps of chemical reactions.

Scientific Research Applications

1. Polymerization Catalyst

N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine, as part of a series of Cobalt(II) chloride complexes, has shown potential in catalyzing polymerization processes. Specifically, these complexes have been utilized in the polymerization of methyl methacrylate (MMA), leading to the production of poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index. This demonstrates the compound's potential in the field of materials science, particularly in the synthesis of polymers (Choi et al., 2015).

2. Anticonvulsant Properties

Research involving Schiff bases of 3-aminomethyl pyridine, which are structurally similar to N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine, has revealed potential anticonvulsant properties. These compounds have shown efficacy in seizure protection in various animal models, highlighting their potential application in the development of new treatments for epilepsy or related neurological conditions (Pandey & Srivastava, 2011).

3. Antimicrobial Activities

Some derivatives of pyrazole, structurally related to N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine, have demonstrated promising antibacterial activities. These compounds were effective against various bacterial strains, suggesting their potential use in the development of new antimicrobial agents. This area of research is particularly relevant in the context of increasing antibiotic resistance (Chopde, Meshram, & Pagadala, 2012).

4. Corrosion Inhibition

Theoretical studies on bipyrazolic-type organic compounds, which share structural similarities with N-(3,5-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine, have indicated potential activity as corrosion inhibitors. Density functional theory (DFT) calculations have suggested that these compounds can be effective in protecting materials against corrosion, which is significant for industrial applications (Wang et al., 2006).

properties

IUPAC Name |

1-(3,5-difluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3/c1-17-8-10(7-16-17)6-15-5-9-2-11(13)4-12(14)3-9/h2-4,7-8,15H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTULZHECNZRLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCC2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2360485.png)

![4-(4-chlorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2360489.png)

![2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide](/img/structure/B2360492.png)

![N~1~-(4-chlorophenyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2360501.png)

![1-(5-Fluoro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2360506.png)